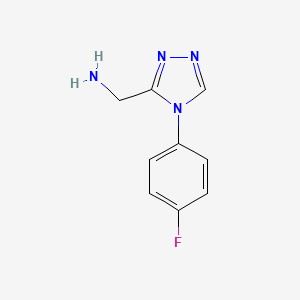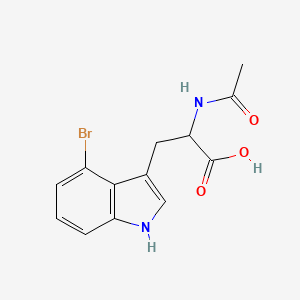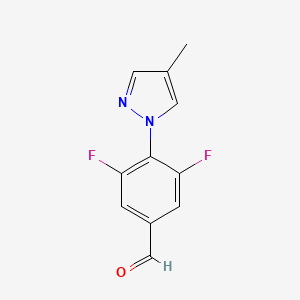![molecular formula C8H10N2OS2 B13487317 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process leads to the formation of the desired furo-pyrimidine ring system with intact methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of methylsulfanyl groups.
N-benzyl Derivatives: Formed from nucleophilic substitution reactions after oxidation.
Wissenschaftliche Forschungsanwendungen
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine depends on its specific application. For example, as a fluorescence probe for cadmium detection, the compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions, resulting in a fluorescence response . The methylsulfanyl groups play a crucial role in achieving selective and sensitive detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidines: Structurally similar to purines, these compounds also show varied biological activities and are used in medicinal chemistry.
Uniqueness
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to the presence of two methylsulfanyl groups, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for developing new materials and probes with specific properties.
Eigenschaften
Molekularformel |
C8H10N2OS2 |
|---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2,4-bis(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H10N2OS2/c1-12-7-5-3-4-11-6(5)9-8(10-7)13-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
IMXPOIDJPQUXGC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC2=C1CCO2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)




